Fmoc-3-carboxypiperidine
CAS No.: 158922-07-7
VCID: VC21542873
Molecular Formula: C21H21NO4
Molecular Weight: 351,41 g/mole
* For research use only. Not for human or veterinary use.

Description |
Fmoc-3-carboxypiperidine, also known as 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid, is a derivative of piperidine that is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection under mild conditions, which makes it suitable for solid-phase peptide synthesis (SPPS) protocols . Synthesis and Use in Peptide SynthesisFmoc-3-carboxypiperidine is synthesized by protecting piperidine-3-carboxylic acid with the Fmoc group. This protection is typically achieved using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyloxysuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group is chosen for its ease of removal under basic conditions, which is crucial in peptide synthesis to avoid damaging sensitive functional groups . Role in Peptide SynthesisIn peptide synthesis, Fmoc-3-carboxypiperidine serves as a building block, providing a protected form of piperidine that can be incorporated into peptides. The Fmoc protection allows for selective deprotection and coupling steps during SPPS, ensuring that the piperidine moiety is only exposed when desired . Deprotection and CleavageThe Fmoc group in Fmoc-3-carboxypiperidine is removed using a base, typically piperidine in N,N-dimethylformamide (DMF), which is a common deprotection cocktail in SPPS . This process is efficient and does not affect other acid-labile protecting groups, making it ideal for complex peptide synthesis protocols. Deprotection Conditions
Applications and Research FindingsFmoc-3-carboxypiperidine is utilized in various biochemical applications, including the synthesis of peptides and peptide derivatives. Its incorporation into peptides can provide unique structural and functional properties, such as altered pharmacokinetics or biological activity . Applications in Biochemistry
Safety and HandlingFmoc-3-carboxypiperidine is classified as an irritant, posing risks to skin, eyes, and respiratory health. Proper handling requires protective equipment and adherence to safety protocols to minimize exposure risks . Hazard Classification
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CAS No. | 158922-07-7 |
Product Name | Fmoc-3-carboxypiperidine |
Molecular Formula | C21H21NO4 |
Molecular Weight | 351,41 g/mole |
IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid |
Standard InChI | InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24) |
Standard InChIKey | FINXGQXNIBNREL-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES | C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Synonyms | Fmoc-3-carboxypiperidine;158922-07-7;Fmoc-DL-Nip-OH;Fmoc-DL-nipecoticacid;1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylicAcid;1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylicacid;1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-3-carboxylicacid;1-{[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}PIPERIDINE-3-CARBOXYLICACID;(R)-1-Fmoc-piperidine-3-carboxylicacid;1,3-Piperidinedicarboxylicacid,1-(9H-fluoren-9-ylmethyl)ester;AmbotzFAA1501;AC1MBSW3;84222_ALDRICH;90233_ALDRICH;SCHEMBL118231;ACMC-1C058;84222_FLUKA;90233_FLUKA;CTK7I9425;FINXGQXNIBNREL-UHFFFAOYSA-N;MolPort-002-501-502;1-Fmoc-piperidine-3-carboxylicacid;ANW-21805;CF-264;AKOS005068076 |
PubChem Compound | 2756141 |
Last Modified | Aug 15 2023 |
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